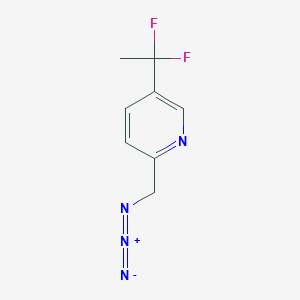

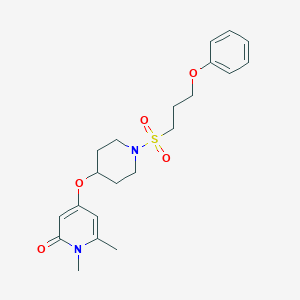

![molecular formula C22H20FN5O2 B2750930 N-cyclohexyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031649-90-7](/img/structure/B2750930.png)

N-cyclohexyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of quinazoline, a class of organic compounds with a wide range of biological properties . Quinazoline derivatives have been studied for their potential as anticancer agents, with some showing promising results .

Molecular Structure Analysis

The molecular structure of this compound likely includes a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings . The specific substituents attached to this core would determine the exact structure of the compound.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Quinazoline derivatives can participate in a variety of reactions due to the presence of multiple reactive sites .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

A notable area of research has been the synthesis of various derivatives of triazoloquinazoline compounds and their evaluation for anticancer activity. For example, studies have synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet structural requirements essential for anticancer activity. These compounds were tested in vitro against human neuroblastoma and human colon carcinoma cell lines, showing significant to moderate cytotoxicity in certain derivatives (B. N. Reddy et al., 2015). This highlights the potential therapeutic applications of these compounds in cancer treatment.

Antibacterial Activity

Another area of focus is the antibacterial activity of fluoro-containing quinoline derivatives. Research has synthesized and characterized a series of compounds for their antibacterial properties, showcasing a methodological approach to enhancing the antimicrobial efficacy of these compounds (B. S. Holla et al., 2005). Such studies are crucial for developing new antibacterial agents, especially in the face of increasing antibiotic resistance.

Heterocyclic Compound Synthesis

Research on the synthesis of heterocyclic compounds, such as cascade cyclization reactions involving triamino-triazole with aromatic aldehydes and cycloalkanones, provides insights into the chemical diversity and complexity of triazoloquinazoline derivatives. These studies contribute to the broader field of heterocyclic chemistry, with implications for the synthesis of novel compounds with potential biological activities (V. Lipson et al., 2006).

Advanced Synthesis Techniques

Further research delves into advanced synthesis techniques and the reactivity of triazoloquinazolines, contributing to the development of novel synthetic methodologies that can be applied to the synthesis of a wide range of heterocyclic compounds. This work is fundamental to expanding the toolkit of synthetic chemists, enabling the creation of novel compounds with potential application in various fields of medicine and materials science (S. Danylchenko et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Research into quinazoline derivatives and similar compounds is ongoing, with a focus on developing novel drugs with anticancer potency . Future work may involve designing and synthesizing new quinazoline-based compounds, studying their biological activity, and optimizing their properties for therapeutic use .

Propiedades

IUPAC Name |

N-cyclohexyl-3-(4-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O2/c23-15-9-6-13(7-10-15)19-20-25-22(30)17-11-8-14(12-18(17)28(20)27-26-19)21(29)24-16-4-2-1-3-5-16/h6-12,16,27H,1-5H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDCXHOSGPPISM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2750847.png)

![6-amino-7H-benzo[e]perimidin-7-one](/img/structure/B2750849.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2750864.png)

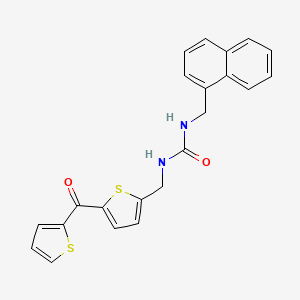

![N-[(2-chloro-4-fluorophenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2750865.png)

![2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2750866.png)

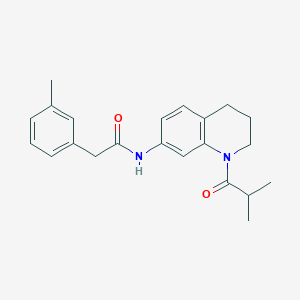

![N'-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2750870.png)